molecular formula C7H13NO4S B15307423 Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)

Cat. No.: B15307423
M. Wt: 207.25 g/mol
InChI Key: KYGMYIZCEKUXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is an organic compound with the molecular formula C7H13NO4S. This compound is a derivative of cyclopentanecarboxylic acid, where a methylsulfonylamino group is attached to the cyclopentane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the methylsulfonylamino group can lead to the formation of sulfonic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

      Products: Reduction can convert the carboxylic acid group to an alcohol or the methylsulfonylamino group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Products: Substitution reactions can replace the methylsulfonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base or acid catalyst.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is utilized in various fields of scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications.
    • Used in the synthesis of pharmaceutical intermediates.
  • Industry

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid

    • Lacks the methylsulfonylamino group.
    • Used in similar synthetic applications but with different reactivity.
  • Cyclopentanecarboxylic acid, 1-amino-

Uniqueness

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

1-(methanesulfonamido)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10)

InChI Key

KYGMYIZCEKUXGB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1(CCCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.